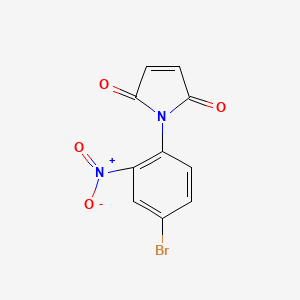
1-(3-bromo-2-fluoro-4-nitrophenyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-bromo-2-fluoro-4-nitrophenyl)pyrrolidine is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the pyrrolidine family, which is a class of organic compounds that contain a five-membered ring structure. The synthesis method of 1-(3-bromo-2-fluoro-4-nitrophenyl)pyrrolidine is complex, but it has been successfully synthesized by several researchers. In
Mecanismo De Acción
The mechanism of action of 1-(3-bromo-2-fluoro-4-nitrophenyl)pyrrolidine is complex and not yet fully understood. However, researchers have identified several potential mechanisms of action based on the compound's chemical structure and properties. One of the most significant mechanisms of action is the compound's ability to inhibit specific enzymes and receptors in the body. This inhibition can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-bromo-2-fluoro-4-nitrophenyl)pyrrolidine are still being studied. However, researchers have identified several potential effects based on the compound's chemical structure and properties. One of the most significant effects is the compound's ability to selectively target specific enzymes and receptors in the body. This targeting can lead to a variety of biochemical and physiological effects, including changes in cell signaling pathways, alterations in gene expression, and changes in protein function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-bromo-2-fluoro-4-nitrophenyl)pyrrolidine has several advantages and limitations for lab experiments. One of the most significant advantages is the compound's ability to selectively target specific enzymes and receptors in the body. This targeting can lead to more precise and accurate experimental results. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult and time-consuming to produce in large quantities.
Direcciones Futuras
There are several future directions for the study of 1-(3-bromo-2-fluoro-4-nitrophenyl)pyrrolidine. One potential direction is the development of new drug candidates based on the compound's unique properties and potential applications. Another potential direction is the exploration of the compound's mechanisms of action and biochemical and physiological effects. Additionally, researchers may continue to explore the synthesis method of 1-(3-bromo-2-fluoro-4-nitrophenyl)pyrrolidine to improve its efficiency and scalability for large-scale production.
Métodos De Síntesis
The synthesis of 1-(3-bromo-2-fluoro-4-nitrophenyl)pyrrolidine is a multi-step process that involves several chemical reactions. One of the most common methods for synthesizing this compound is through the reaction of 3-bromo-2-fluoro-4-nitroaniline with pyrrolidine. This reaction is typically carried out in the presence of a catalyst and under specific conditions to ensure the formation of the desired product. The synthesis method of 1-(3-bromo-2-fluoro-4-nitrophenyl)pyrrolidine is complex, but it has been successfully synthesized by several researchers.
Aplicaciones Científicas De Investigación
1-(3-bromo-2-fluoro-4-nitrophenyl)pyrrolidine has been extensively studied in scientific research due to its unique properties and potential applications. One of the most significant applications of this compound is in the field of medicinal chemistry. Researchers have explored the potential of 1-(3-bromo-2-fluoro-4-nitrophenyl)pyrrolidine as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's, and Parkinson's. The compound's ability to selectively target specific enzymes and receptors in the body makes it a promising candidate for drug development.
Propiedades
IUPAC Name |
1-(3-bromo-2-fluoro-4-nitrophenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFN2O2/c11-9-7(14(15)16)3-4-8(10(9)12)13-5-1-2-6-13/h3-4H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLITIUMOYSJHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C(=C(C=C2)[N+](=O)[O-])Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-1,6-hexanediylbis[2-(3-pyridinylcarbonyl)hydrazinecarboxamide]](/img/structure/B5135729.png)
![5-{5-chloro-2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5135741.png)
![(2,4-dinitro-1-naphthyl)[4-(phenyldiazenyl)phenyl]amine](/img/structure/B5135747.png)
![2-chloro-N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5135750.png)
![2-[benzyl(phenylsulfonyl)amino]-N-2-naphthylbenzamide](/img/structure/B5135752.png)


![4-(2-methyl-5-nitrophenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5135774.png)

![3-chloro-5-(2-furyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5135795.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-nitrobenzamide](/img/structure/B5135800.png)
![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-1-(2-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5135802.png)